molecular formula C15H19NO B11875095 1-(2-Ethyl-2H-chromen-2-yl)pyrrolidine

1-(2-Ethyl-2H-chromen-2-yl)pyrrolidine

Cat. No.: B11875095
M. Wt: 229.32 g/mol
InChI Key: OJPJSZUKAQUWHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Ethyl-2H-chromen-2-yl)pyrrolidine is a synthetic chemical hybrid featuring a coumarin (chromen-2-one) core structure linked to a pyrrolidine ring via an ethyl substituent. This molecular architecture combines two privileged scaffolds in medicinal chemistry, making it a compound of significant interest for early-stage research and development. The coumarin moiety is a common structural element in a wide range of biologically active molecules and is extensively studied for its diverse pharmacological potential, including applications as kinetic stabilizers of proteins and as a core structure in antibacterial agents . The incorporation of the pyrrolidine ring, a saturated nitrogen heterocycle, is a frequent strategy in drug design to modulate the physicochemical properties and bioavailability of lead compounds. Researchers may investigate this compound as a novel chemical entity for exploring structure-activity relationships (SAR), particularly in the development of new therapeutic agents. Its potential research applications could span several areas, such as serving as a building block in the synthesis of more complex molecules or as a candidate for in vitro screening assays to identify new biological activities. As with all compounds of this class, thorough analytical characterization is recommended. This product is intended for research and development purposes in a controlled laboratory setting only. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C15H19NO

Molecular Weight

229.32 g/mol

IUPAC Name

1-(2-ethylchromen-2-yl)pyrrolidine

InChI

InChI=1S/C15H19NO/c1-2-15(16-11-5-6-12-16)10-9-13-7-3-4-8-14(13)17-15/h3-4,7-10H,2,5-6,11-12H2,1H3

InChI Key

OJPJSZUKAQUWHO-UHFFFAOYSA-N

Canonical SMILES

CCC1(C=CC2=CC=CC=C2O1)N3CCCC3

Origin of Product

United States

Synthetic Methodologies for the 2h Chromene Pyrrolidine Framework

Strategies for the Construction of the 2H-Chromene Ring System

The formation of the 2H-chromene (or 2H-benzopyran) ring is a foundational step in the synthesis of the target compound. Numerous methods have been established, often involving the cyclization of a suitably functionalized phenol (B47542) derivative. rsc.orgmsu.edu

Key strategies include:

Cyclization of Propargylic Aryl Ethers: A mild and versatile method involves the electrophilic cyclization of substituted propargylic aryl ethers. organic-chemistry.org Reagents such as iodine (I₂), iodine monochloride (ICl), or phenylselenyl bromide (PhSeBr) can trigger the 6-endo-dig cyclization to yield 3,4-disubstituted 2H-chromenes in excellent yields. msu.eduorganic-chemistry.org This method's tolerance for various functional groups makes it highly valuable. organic-chemistry.org

Annulation of Salicylaldehydes: Salicylaldehydes are common and readily available starting materials for chromene synthesis. nih.gov The Petasis condensation, a reaction between a salicylaldehyde (B1680747), an amine, and a vinylic or aromatic boronic acid, followed by thermal cyclization, provides a direct route to 2-substituted 2H-chromenes. organic-chemistry.orgnih.gov Another approach is the annulative condensation of salicylaldehydes with activated alkenes like acrylonitrile, mediated by a base such as 4-dimethylaminopyridine (B28879) (DMAP). organic-chemistry.org

Ring-Closing Carbonyl-Olefin Metathesis (RCCOM): A conceptually novel approach converts O-allyl salicylaldehydes directly into 2H-chromenes. nih.gov This reaction can be catalyzed by hydrazine (B178648) derivatives and proceeds through a [3+2]/retro-[3+2] metathesis pathway, offering an efficient alternative to traditional olefin metathesis which requires an extra step to form the necessary diene. nih.gov

Rhodium-Catalyzed [5+1] Annulations: For the synthesis of 2,2-disubstituted 2H-chromenes, a rhodium-catalyzed reaction between alkenylphenols and allenes has been developed. nih.gov This method involves a C-H bond activation and a [5+1] heteroannulation, where the allene (B1206475) acts as a one-carbon cycloaddition partner. nih.gov

MethodKey ReactantsCatalyst/ReagentKey FeaturesReference
Electrophilic CyclizationPropargylic Aryl EthersI₂, ICl, PhSeBrMild conditions, high yields, good functional group tolerance. msu.eduorganic-chemistry.org
Petasis CondensationSalicylaldehydes, Amines, Boronic AcidsHeatDirect route to 2-substituted 2H-chromenes. organic-chemistry.orgnih.gov
RCCOMO-allyl SalicylaldehydesHydrazine CatalystDirect conversion of aldehydes to chromenes. nih.gov
[5+1] AnnulationAlkenylphenols, Allenes(RhCp*Cl₂)₂ / Cu(OAc)₂Specifically for 2,2-disubstituted 2H-chromenes. nih.gov

Approaches for the Incorporation of the Pyrrolidine (B122466) Moiety at the 2-Position of the Chromene Nucleus

Attaching the pyrrolidine ring to the C2 position of the chromene is the crucial step in forming the target scaffold. This can be achieved through various synthetic strategies, including multicomponent reactions and cycloadditions.

Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single operation to form a complex product, minimizing waste and saving time. A plausible MCR for the synthesis of the 1-(2-Ethyl-2H-chromen-2-yl)pyrrolidine framework would involve the one-pot reaction of a salicylaldehyde, pyrrolidine, and an alkyne that can provide the ethyl group, such as 1-butyne.

While a direct example for the target molecule is not prominent, the synthesis of various 2-amino-4H-chromenes via three-component reactions of an aldehyde, a phenol (like α- or β-naphthol), and malononitrile (B47326) is well-established. nih.govajgreenchem.com These reactions are often catalyzed by bases like diethylamine (B46881) or magnetic nanocatalysts and can be accelerated by microwave irradiation. nih.govajgreenchem.com Adapting this concept, the reaction of salicylaldehyde, pyrrolidine, and a suitable three-carbon component could theoretically yield the desired 2H-chromene scaffold. For instance, a one-pot reaction between salicylaldehyde, pyrrolidine, and an α,β-unsaturated aldehyde could lead to the desired framework through a cascade of reactions.

The 1,3-dipolar cycloaddition is a powerful tool for constructing five-membered rings like pyrrolidine. researchgate.netallfordrugs.com This reaction involves a 1,3-dipole, such as an azomethine ylide, reacting with a dipolarophile (an alkene or alkyne). researchgate.netcore.ac.uk

For the synthesis of pyrrolidine-fused chromenes, an intramolecular 1,3-dipolar cycloaddition of azomethine ylides is a key strategy. researchgate.netcore.ac.ukcore.ac.uk In this approach, an azomethine ylide is generated in situ from the condensation of an O-alkenyl salicylaldehyde (like O-cinnamyl or O-crotonyl salicylaldehyde) and an α-amino acid. researchgate.netcore.ac.uk The subsequent intramolecular cycloaddition between the ylide and the tethered alkene creates the fused chromene-pyrrolidine system. researchgate.netcore.ac.uk This method has been successfully used to prepare various chromeno[4,3-b]pyrrolidines. researchgate.netcore.ac.uk

Furthermore, intermolecular [3+2] cycloadditions between azomethine ylides (generated from isatin (B1672199) and an amino acid like L-proline) and 2H-chromene-3-carbaldehyde have been used to synthesize complex spirooxindole pyrrolidine-fused chromene derivatives. rsc.org A Pd-catalyzed [3+2] cycloaddition of N-sulfonyl cyclic ketimines with trimethylenemethanes has also been developed to afford N-fused pyrrolidines bearing a quaternary carbon, a key feature of the target molecule. nih.gov

Base-promoted reactions offer a metal-free approach to constructing complex heterocyclic scaffolds. An efficient method for synthesizing chromeno[2,3-c]pyrrole frameworks involves a base-promoted (4+2) annulation of α-alkylidene succinimides with 2-hydroxyphenyl-substituted para-quinone methides (p-QMs). acs.org The choice of base (e.g., K₂CO₃ vs. Cs₂CO₃) can selectively control the reaction pathway, leading to different cyclized products. acs.org

Intramolecular cyclization is also a key feature in the synthesis of chromeno[4,3-b]pyrrol-4(1H)-ones. nih.gov This strategy employs an initial multicomponent reaction to assemble a linear precursor, which then undergoes an intramolecular Michael cyclization to form the fused pyrrole-chromene system. nih.gov

Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful strategy in asymmetric synthesis and for promoting various organic transformations under mild conditions. msu.edu

In the context of chromene synthesis, organocatalysts like diethylamine and 2-aminopyridine (B139424) have been used to catalyze the one-pot, three-component synthesis of 2-amino-4H-chromenes. nih.govfrontiersin.org More specifically, a dual-organocatalyst system using p-toluenesulfonic acid monohydrate and pyrrolidine has been developed for the selective construction of 2H-chromene derivatives from salicylaldehydes and acetylenic diesters. elsevierpure.com

For the asymmetric synthesis of chromene derivatives, chiral organocatalysts derived from cinchona alkaloids or proline have proven effective. organic-chemistry.orgnih.govcapes.gov.br For example, a quinine-derived thiourea (B124793) catalyst has been used for the enantioselective synthesis of 2-amino-8-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitriles via a tandem Michael addition-cyclization reaction. nih.govcapes.gov.br Similarly, an L-proline derived aminocatalyst can provide 2-alkyl/aryl-3-nitro-2H-chromenes with excellent enantioselectivity through an asymmetric tandem oxa-Michael-Henry reaction. organic-chemistry.org A reaction between tert-butyldimethylsilyl ether and an aromatic ketone in the presence of pyrrolidine can undergo intramolecular cyclization to afford a chroman, which is a related saturated scaffold. acs.org

MethodologyKey ReactantsCatalyst/ConditionsProduct TypeReference
Intramolecular 1,3-Dipolar CycloadditionO-alkenyl salicylaldehydes, α-amino acidsHeat or MicrowaveChromeno[4,3-b]pyrrolidines researchgate.netcore.ac.uk
Base-Promoted Annulationp-Quinone Methides, α-Alkylidene SuccinimidesK₂CO₃ or Cs₂CO₃Chromeno[2,3-c]pyrroles acs.org
Organocatalysis (Tandem Reaction)Salicylaldehyde, NitroalkeneL-proline derived aminocatalystChiral 3-nitro-2H-chromenes organic-chemistry.org
Dual OrganocatalysisSalicylaldehydes, Acetylenic Diestersp-TsOH / Pyrrolidine2H-Chromene derivatives elsevierpure.com

Solvent-Free and Microwave-Assisted Synthetic Approaches

Modern synthetic chemistry emphasizes the development of green and sustainable methods. Solvent-free reactions and microwave-assisted synthesis are two such approaches that offer significant advantages, including reduced reaction times, improved yields, and lower environmental impact. benthamdirect.comnih.gov

Solvent-free, or neat, reaction conditions have been successfully applied to the synthesis of chromene derivatives. For example, the three-component reaction of 4-hydroxycoumarin, activated acetylenic compounds, and N-nucleophiles proceeds efficiently without a solvent. nih.gov Similarly, a cascade oxa-Michael-Henry reaction to provide 3-nitro-2H-chromenes can be achieved using solvent-free ball milling with potassium carbonate as the catalyst. organic-chemistry.org

Microwave irradiation has been shown to dramatically accelerate the synthesis of chromenes. nih.gov The synthesis of 2-amino-4H-chromene derivatives via a one-pot, three-component reaction of aldehydes, malononitrile, and naphthols can be performed under solvent-free conditions using a magnetic catalyst (FeTiO₃) with microwave heating. ajgreenchem.com This method offers short reaction times and easy catalyst recovery. ajgreenchem.com Intramolecular 1,3-dipolar cycloadditions to form chromene-pyrrolidine frameworks have also been effectively carried out using microwave heating of a neat mixture of reagents, significantly reducing reaction times compared to conventional heating. researchgate.netcore.ac.ukcore.ac.uk

Derivatization and Functionalization Strategies of the 2H-Chromene and Pyrrolidine Rings

The modification of the core 2H-chromene-pyrrolidine scaffold is crucial for developing a library of compounds with diverse properties. Derivatization and functionalization strategies allow for the introduction of various substituents on both the 2H-chromene and the pyrrolidine rings, enabling the fine-tuning of their chemical and biological characteristics. These modifications are typically performed as late-stage functionalizations after the main heterocyclic framework has been constructed. rsc.org

Functionalization of the 2H-Chromene Ring:

The 2H-chromene ring offers several positions for functionalization, with the C2, C3, and C4 positions being common targets for introducing new chemical groups. Catalytic methods, particularly those using transition metals, have proven to be highly effective for these transformations.

A notable strategy involves the copper-catalyzed asymmetric hydroamination of 2H-chromenes. researchgate.net This method utilizes hydrosilanes and hydroxylamine esters under mild conditions to introduce an amino group at the C4 position, yielding chiral 4-aminochromanes with excellent enantioselectivity. researchgate.net Similarly, a copper-hydride catalyzed approach can be used for the regio- and enantioselective hydroamination of various substituted 2H-chromenes to access a range of 4-aminochromanes. researchgate.net Another copper-catalyzed method is the enantioselective hydroallylation, which installs an allyl group at the C4 position, providing valuable chiral intermediates. researchgate.net

Nickel catalysis facilitates the derivatization at the C2 position. organic-chemistry.org Readily accessible 2-ethoxy-2H-chromenes can undergo C-O activation and subsequent cross-coupling with boronic acids in the presence of a nickel catalyst. organic-chemistry.org This protocol allows for the efficient synthesis of a wide array of 2-substituted-2H-chromenes. organic-chemistry.org

Furthermore, rhodium(III)-catalyzed C-H activation provides a pathway to functionalize the C3 position. organic-chemistry.org This redox-neutral process enables the synthesis of 2H-chromene-3-carboxylic acids from N-phenoxyacetamides and methyleneoxetanones. organic-chemistry.org Cobalt(II)-based metalloradical catalysis also offers a direct method for producing multi-substituted 2H-chromenes from salicyl N-tosylhydrazones and terminal alkynes, demonstrating broad substrate tolerance. nih.govmsu.edu

The following table summarizes key functionalization strategies for the 2H-chromene ring:

Table 1: Derivatization Reactions on the 2H-Chromene Ring

Reaction Type Catalyst/Reagents Position of Functionalization Resulting Derivative Citation
Asymmetric Hydroamination CuCl/(R,R)-Ph-BPE, Hydrosilanes, Hydroxylamine Esters C4 Chiral 4-Aminochromane researchgate.net
Asymmetric Hydroallylation CuCl/(R,R)-Ph-BPE, Allylic Phosphate C4 4-Allyl Chromane researchgate.net
Cross-Coupling Nickel Catalyst, Boronic Acids C2 2-Substituted-2H-Chromene organic-chemistry.org
C-H Activation/Annulation Rhodium(III) Catalyst, Methyleneoxetanones C3 2H-Chromene-3-carboxylic acid organic-chemistry.org

Functionalization of the Pyrrolidine Ring:

The pyrrolidine ring, a saturated heterocycle, offers opportunities for derivatization primarily at the nitrogen atom and the carbon atoms of the ring. wikipedia.org The functionalization can be achieved by starting with a pre-formed pyrrolidine ring, such as L-proline or 4-hydroxyproline, and modifying its existing functional groups. nih.gov

One common strategy is the N-functionalization of the pyrrolidine's secondary amine. wikipedia.org For instance, after a photo-promoted ring contraction of pyridine with silylborane to form an N-boryl-pyrrolidine derivative, the nitrogen atom can be readily protected. nih.gov Treatment with benzoyl chloride and pyridine results in the corresponding N-benzoyl enamide, demonstrating a viable method for introducing acyl groups onto the pyrrolidine nitrogen. nih.gov

The carbon skeleton of the pyrrolidine ring can also be modified. The synthesis of chromeno[2,3-c]pyrrole scaffolds from α-alkylidene succinimides and para-quinone methides involves a base-promoted cyclization that constructs a pyrrole-type ring fused to the chromene. acs.org Further modifications could potentially be explored on this newly formed ring. The versatility of the pyrrolidine scaffold is highlighted by its widespread use in medicinal chemistry, where its three-dimensional structure is often functionalized to optimize binding to biological targets. nih.govresearchgate.netunipa.it Synthetic strategies often involve the stereoselective cyclization of acyclic precursors or the derivatization of chiral pool starting materials like proline. nih.gov

The following table outlines representative functionalization approaches for the pyrrolidine ring, which can be conceptually applied to the pyrrolidine moiety within the larger chromene framework.

Table 2: Derivatization Reactions on the Pyrrolidine Ring

Reaction Type Reagents Position of Functionalization Resulting Derivative Citation
N-Acylation Benzoyl chloride, Pyridine Nitrogen N-Benzoyl Pyrrolidine nih.gov
Ring Fusion/Annulation α-Alkylidene succinimides, Base (K₂CO₃/Cs₂CO₃) C2, C3 (of chromene) Chromeno[2,3-c]pyrrole acs.org

These derivatization strategies are essential tools for expanding the chemical space of the this compound framework, allowing for systematic exploration of structure-activity relationships.

Advanced Spectroscopic and Crystallographic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by mapping the carbon and hydrogen framework.

¹H NMR, ¹³C NMR, and DEPT : A ¹H NMR spectrum would reveal the number of different types of protons, their chemical environment, and their proximity to one another through spin-spin coupling. The spectrum for 1-(2-Ethyl-2H-chromen-2-yl)pyrrolidine would be expected to show distinct signals for the ethyl group protons, the protons on the pyrrolidine (B122466) ring, and the aromatic and vinyl protons of the chromene moiety. Concurrently, a ¹³C NMR spectrum would identify all unique carbon atoms in the molecule. A Distortionless Enhancement by Polarization Transfer (DEPT) experiment would further differentiate between CH, CH₂, and CH₃ groups.

COSY and NOESY : Two-dimensional NMR techniques like Correlation Spectroscopy (COSY) and Nuclear Overhauser Effect Spectroscopy (NOESY) would provide deeper structural insights. A COSY spectrum establishes proton-proton coupling relationships within the molecule, for instance, between adjacent protons on the pyrrolidine ring or within the ethyl group. ceon.rs A NOESY experiment identifies protons that are close in space, which is critical for determining the molecule's three-dimensional conformation. ceon.rsresearchgate.net

Hypothetical ¹H NMR Data for this compound

Functional Group Chemical Shift (ppm) Range Multiplicity
Ethyl CH₃ 0.8 - 1.2 Triplet
Ethyl CH₂ 1.5 - 2.0 Quartet
Pyrrolidine CH₂ 1.7 - 2.2 & 2.5 - 3.0 Multiplets
Chromene Vinyl H 5.5 - 6.5 Doublets

Hypothetical ¹³C NMR Data for this compound

Carbon Type Chemical Shift (ppm) Range
Ethyl CH₃ 10 - 15
Ethyl CH₂ 20 - 30
Pyrrolidine CH₂ 25 - 30 & 45 - 55
Chromene C2 80 - 90
Chromene Vinyl C 120 - 135

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

FTIR spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FTIR spectrum of this compound would be expected to display characteristic absorption bands. These would include C-H stretching vibrations from the aliphatic ethyl and pyrrolidine groups, as well as the aromatic and vinylic C-H stretches from the chromene ring. Additionally, C=C stretching bands for the aromatic ring and the vinyl group of the chromene, and C-N and C-O stretching vibrations would be anticipated. researchgate.net

Anticipated FTIR Absorption Bands for this compound

Functional Group Wavenumber (cm⁻¹) Range
Aromatic C-H Stretch 3000 - 3100
Aliphatic C-H Stretch 2850 - 3000
C=C Stretch (Aromatic) 1450 - 1600
C-O-C Stretch (Ether) 1050 - 1250

Mass Spectrometry (MS) Techniques in Compound Verification

Mass spectrometry techniques are vital for determining the molecular weight and elemental composition of a compound.

GC-MS and HRMS : Gas Chromatography-Mass Spectrometry (GC-MS) would provide the mass-to-charge ratio (m/z) of the molecular ion, confirming the molecular weight. The fragmentation pattern observed in the mass spectrum offers corroborating evidence for the compound's structure. High-Resolution Mass Spectrometry (HRMS) would yield a highly accurate mass measurement, allowing for the determination of the precise elemental formula. ceon.rsresearchgate.net

Elemental Analysis for Empirical Formula Determination

Elemental analysis provides the percentage composition of the elements (carbon, hydrogen, nitrogen) in the compound. This data is used to calculate the empirical formula, which can then be compared with the molecular formula obtained from mass spectrometry to verify the compound's purity and composition. mdpi.com

Single-Crystal X-ray Diffraction Analysis for Solid-State Molecular Conformation and Intermolecular Interactions

Should this compound be crystallizable, single-crystal X-ray diffraction would offer the most definitive structural evidence. This powerful technique determines the precise three-dimensional arrangement of atoms in the crystal lattice, confirming the molecular connectivity and providing detailed information about bond lengths, bond angles, and torsional angles. mdpi.comresearchgate.netmdpi.com Furthermore, it elucidates the packing of molecules in the solid state and reveals any significant intermolecular interactions, such as hydrogen bonds or van der Waals forces, which influence the material's bulk properties. researchgate.netnih.gov

Theoretical and Computational Investigations of Chromene Pyrrolidine Systems

Density Functional Theory (DFT) Studies for Optimized Geometries and Electronic Structure

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, employed to predict the three-dimensional arrangement of atoms and the distribution of electrons within a molecule. For chromene-pyrrolidine systems, DFT calculations are used to determine the most stable conformation (the optimized geometry) by finding the minimum energy state on the potential energy surface.

These calculations typically utilize a combination of a functional, such as B3LYP, and a basis set, like 6-31G(d,p) or 6-311+G(d,p), to solve the Schrödinger equation approximately. The output provides precise bond lengths, bond angles, and dihedral angles. For instance, studies on related pyridine derivatives show that the planarity of the ring systems can be assessed, and any distortions, such as those caused by bulky substituents, can be quantified. In a substituted pyrrolidine (B122466) ring, DFT can confirm its conformation, which is often a twisted or envelope shape. The optimized structure is crucial as it serves as the foundation for calculating other properties, including electronic structure, molecular orbitals, and spectroscopic parameters. The correlation between theoretical parameters and experimental data, such as that from X-ray crystallography, is often very high, validating the computational approach.

Table 1: Representative DFT Parameters for a Chromene Derivative
ParameterTypical FunctionalTypical Basis SetCalculated Properties
Geometry OptimizationB3LYP6-311+G(d,p)Bond Lengths, Bond Angles, Dihedral Angles
Electronic StructureB3LYP6-311+G(d,p)Molecular Electrostatic Potential, Mulliken Charges
Vibrational FrequenciesB3LYP6-31G(d)Confirmation of Minimum Energy State (No Imaginary Frequencies)

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Global Chemical Reactivity Descriptors

Frontier Molecular Orbital (FMO) theory is instrumental in explaining the chemical reactivity of molecules. The two key orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO's energy relates to its ability to accept electrons (electrophilicity).

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for predicting a molecule's kinetic stability and reactivity. A large energy gap suggests high stability and low reactivity, whereas a small gap indicates that the molecule is more likely to be reactive. From the HOMO and LUMO energies, several global chemical reactivity descriptors can be calculated, providing a quantitative measure of the molecule's reactivity. These include:

Ionization Potential (I): Approximated as -EHOMO.

Electron Affinity (A): Approximated as -ELUMO.

Electronegativity (χ): (I + A) / 2.

Chemical Hardness (η): (I - A) / 2.

Chemical Softness (S): 1 / (2η).

Electrophilicity Index (ω): μ2 / (2η), where μ is the electronic chemical potential (-χ).

These descriptors help to rationalize and predict the behavior of chromene-pyrrolidine systems in chemical reactions.

Table 2: Illustrative FMO Energies and Global Reactivity Descriptors for a Chromene-Pyrrolidine System
ParameterSymbolFormulaTypical Value (eV)
HOMO EnergyEHOMO--6.5
LUMO EnergyELUMO--1.5
Energy GapΔEELUMO - EHOMO5.0
Ionization PotentialI-EHOMO6.5
Electron AffinityA-ELUMO1.5
Chemical Hardnessη(I - A) / 22.5
Electrophilicity Indexωμ2 / (2η)3.2

Hirshfeld Surface Analysis for Quantifying Intermolecular Contacts and Packing Motifs

Hirshfeld surface analysis is a powerful method for visualizing and quantifying the various intermolecular interactions that stabilize a molecule's crystal structure. This technique maps the electron distribution of a molecule within a crystal, allowing for the identification and analysis of close contacts between neighboring molecules. The surface can be color-coded based on different properties, such as dnorm, which highlights regions of significant intermolecular interaction.

Hydrogen-Hydrogen (H···H) contacts: Typically the most abundant, reflecting the hydrogen-rich exterior of the molecule.

Oxygen-Hydrogen (O···H) and Nitrogen-Hydrogen (N···H) contacts: Indicative of hydrogen bonding, which are strong directional interactions.

Carbon-Hydrogen (C···H) contacts: Often associated with C-H···π interactions.

This analysis provides crucial insights into how molecules assemble in the solid state, which influences physical properties such as melting point and solubility.

Table 3: Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis of a Related Chromene Derivative
Contact TypeContribution (%)Significance
H···H45 - 55%Dominant van der Waals forces
O···H / H···O25 - 35%Represents C-H···O hydrogen bonds
C···H / H···C10 - 20%Indicates C-H···π interactions
C···C3 - 7%Suggests potential π-π stacking

Natural Bond Orbital (NBO) Analysis for Delocalization and Bonding Characteristics

Natural Bond Orbital (NBO) analysis transforms the complex, delocalized molecular orbitals from a DFT calculation into a more intuitive picture of localized bonds and lone pairs. This method provides quantitative insight into electron delocalization, charge transfer, and hyperconjugative interactions within the molecule.

NBO analysis can reveal key stabilizing interactions by examining the "second-order perturbation energy," E(2). This value quantifies the energy lowering associated with the delocalization of electrons from a filled (donor) NBO to a vacant (acceptor) NBO. For a chromene-pyrrolidine system, important interactions might include:

π → π* interactions: Delocalization within the aromatic chromene ring.

n → σ* interactions: Donation from a lone pair (n) on an oxygen or nitrogen atom into an antibonding sigma orbital (σ*) of an adjacent bond, indicating hyperconjugation.

n → π* interactions: Donation from a lone pair into an antibonding pi orbital, which can significantly influence the electronic properties of the system.

The analysis also provides information on the natural atomic charges and the hybrid composition of the NBOs, offering a detailed description of the bonding characteristics.

Mechanistic Insights Derived from Computational Reaction Pathway Studies

Computational chemistry is an invaluable tool for elucidating the mechanisms of chemical reactions. By mapping the potential energy surface, researchers can identify reactants, products, intermediates, and, most importantly, the transition states that connect them. This allows for the determination of activation energy barriers, which govern the reaction rate.

For the synthesis of complex heterocyclic systems, such as those involving chromene and pyrrolidine rings, DFT calculations can model entire reaction pathways. For example, a multi-step synthesis might involve:

Michael Addition: The initial formation of a C-C bond. Computational models can calculate the energy barrier for this addition.

Rearrangement: Such as a Nef-type rearrangement, involving the migration of an oxygen atom. The transition state for this intramolecular process can be located and its energy calculated.

Cyclization: The final ring-forming step to create the pyrrolidine moiety. The energy barrier for this step determines the feasibility of ring closure.

These studies can compare different possible pathways, identify the most energetically favorable route, and explain observed product distributions. For instance, calculations on the synthesis of pyrrolidinedione from coumarin (B35378) have shown that the cyclization step has a very low energy barrier, while an earlier tautomerization step is rate-limiting.

Biological Activity Studies of Chromene Pyrrolidine Compounds

General Biological Significance of Chromene and Pyrrolidine-Containing Heterocycles

Chromene, a benzopyran, is a heterocyclic compound that results from the fusion of a benzene (B151609) ring with a pyran ring. caribjscitech.com Its derivatives are widely found in nature in the form of alkaloids, tocopherols, flavonoids, and anthocyanins. researchgate.net The chromene scaffold is considered a "privileged" structure in medicinal chemistry due to its ability to bind to various biological targets, leading to a wide spectrum of pharmacological activities. caribjscitech.commdpi.com Natural and synthetic chromene derivatives have demonstrated a vast array of biological properties, including antimicrobial, anticancer, antiviral, anti-inflammatory, and antioxidant activities. researchgate.netnih.govresearchgate.net The versatility of the chromene ring allows for the introduction of various functional groups, which can significantly influence its biological activity. nih.gov

Similarly, the pyrrolidine (B122466) ring, a five-membered nitrogen-containing heterocycle, is a common feature in many natural products, particularly alkaloids, and exhibits a broad range of biological activities. nih.govnih.gov Its saturated and non-planar structure allows for a greater three-dimensional exploration of pharmacophore space compared to its aromatic counterpart, pyrrole. nih.gov This feature, along with the potential for stereoisomers, makes the pyrrolidine scaffold highly valuable in drug design. nih.gov Pyrrolidine derivatives have been reported to possess antimicrobial, anticancer, and anti-inflammatory properties, among others. nih.govnih.gov

The combination of chromene and pyrrolidine moieties into a single hybrid molecule is a promising strategy in medicinal chemistry. This approach aims to create new chemical entities with potentially enhanced or novel biological activities by leveraging the distinct properties of each heterocyclic system. mdpi.com The resulting chromene-pyrrolidine hybrids have been the subject of various biological investigations.

Antimicrobial Activity Investigations of Chromene-Pyrrolidine Hybrids

The antimicrobial potential of hybrid molecules containing both chromene and pyrrolidine rings has been an active area of research. mdpi.comnih.govresearchgate.net The rationale behind synthesizing these hybrids lies in the established antimicrobial properties of both individual heterocyclic systems. researchgate.netnih.gov

In Vitro Screening Methodologies (e.g., Agar (B569324) Well Diffusion, Broth Microdilution)

The antimicrobial efficacy of newly synthesized compounds is typically evaluated using established in vitro screening methodologies. These methods are crucial for determining the minimum concentration of a compound required to inhibit or kill microbial growth.

The agar well diffusion method is a widely used technique for preliminary screening of antimicrobial activity. nanobioletters.comresearchgate.net In this method, a standardized microbial inoculum is uniformly spread over the surface of a solid growth medium in a Petri dish. Wells are then created in the agar, and a specific concentration of the test compound is added to each well. The plate is incubated, and the antimicrobial activity is determined by measuring the diameter of the zone of inhibition (the clear area around the well where microbial growth is prevented). nanobioletters.com

The broth microdilution method is a quantitative technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent. mdpi.comderpharmachemica.com This method involves preparing a series of twofold dilutions of the test compound in a liquid growth medium in a microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. After incubation, the MIC is determined as the lowest concentration of the compound that completely inhibits visible microbial growth. mdpi.com This method is considered more precise than the agar diffusion method for determining the potency of an antimicrobial agent.

Exploration of Anti-Biofilm Properties

Bacterial biofilms are structured communities of bacterial cells enclosed in a self-produced polymeric matrix, which are notoriously resistant to conventional antibiotics. nih.gov The ability of compounds to inhibit biofilm formation or eradicate existing biofilms is a significant area of antimicrobial research.

Studies on pyrrolidine-2,3-dione (B1313883) dimers have shown their potential to combat biofilms. The antimicrobial and anti-biofilm activities of these compounds were assessed, revealing that certain structural features, such as the length of the linker between the pyrrolidine rings, are crucial for their efficacy. For instance, dimers with linkers of 5 to 8 atoms, particularly those containing a heteroatom, displayed the most potent antimicrobial activity. nih.gov The trans-1,4-cyclohexyldiamine linker was a notable exception, showing strong activity without a heteroatom in the linker. nih.gov The enol moiety on the pyrrolidine-2,3-dione structure was found to be essential for its antimicrobial and anti-biofilm properties, as its methylation resulted in a complete loss of activity. nih.gov

The anti-biofilm activity is often evaluated by determining the Minimum Biofilm Eradication Concentration (MBEC), which is the minimum concentration of a compound required to kill the bacteria in a pre-formed biofilm. nih.gov

Mechanistic Studies on Microbial Inhibition (e.g., DNA Gyrase Inhibition)

Understanding the mechanism by which a compound inhibits microbial growth is crucial for its development as a therapeutic agent. One important target for antibacterial drugs is DNA gyrase, an essential enzyme involved in bacterial DNA replication.

Some studies on novel triazolopyrimidine derivatives have identified compounds that act as DNA gyrase inhibitors. researchgate.net Molecular docking studies can be employed to predict and analyze the binding interactions of these compounds with the active site of DNA gyrase, providing insights into their mechanism of action. researchgate.netresearchgate.net These computational studies can help to rationalize the observed antibacterial activity and guide the design of more potent inhibitors. researchgate.net

Anticancer Research on Chromene-Pyrrolidine Derivatives

The development of novel anticancer agents is a major focus of medicinal chemistry, and chromene-pyrrolidine derivatives have emerged as a promising class of compounds in this area. nih.govnih.govresearchgate.net The anticancer potential of these hybrids is often attributed to the combined effects of the chromene and pyrrolidine scaffolds. mdpi.comnih.gov

In Vitro Cytotoxicity Evaluation against Cancer Cell Lines

The initial step in assessing the anticancer potential of new compounds is to evaluate their cytotoxicity against various human cancer cell lines in vitro. researchgate.netrevistabiomedica.org This is typically done using colorimetric assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. researchgate.netnih.gov

The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability. In this assay, viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan (B1609692) product, which can be quantified spectrophotometrically. A decrease in the amount of formazan produced corresponds to a reduction in cell viability, indicating the cytotoxic effect of the test compound. researchgate.net

The results of these assays are often expressed as the IC50 value, which is the concentration of the compound that inhibits the growth of 50% of the cancer cells. nih.govnih.gov A lower IC50 value indicates a higher cytotoxic potency.

Various studies have reported the in vitro cytotoxicity of chromene and pyrrolidine derivatives against a range of cancer cell lines, including:

Breast cancer cell lines: MCF-7 nih.govnih.gov, MDA-MB-231 nih.gov

Colon cancer cell lines: HT-29 nih.govresearchgate.net, HCT-116 nih.gov

Lung cancer cell lines: A549 researchgate.net, H69AR metu.edu.tr

Liver cancer cell line: HepG-2 nih.gov

Prostate cancer cell line: PC-3 metu.edu.tr

Cervical cancer cell line: HeLa nih.gov

Laryngeal carcinoma cell line: Hep2 researchgate.net

Ovarian adenocarcinoma cell line: OVCAR-8 nih.gov

Glioblastoma cell line: SF-295 nih.gov

Melanoma cell line: IGR39 nih.gov

Pancreatic carcinoma cell line: Panc-1 nih.gov

For example, certain chromene derivatives have shown higher anticancer activity against human colon cancer cell lines (HT-29) and liver cancer cell lines (HepG-2) than the reference drug doxorubicin. nih.gov Similarly, some pyrrolidone derivatives have demonstrated selective cytotoxicity against prostate cancer (PPC-1) and melanoma (IGR39) cell lines. nih.gov The cytotoxic effects of these compounds are often investigated further to understand their mechanism of action, which can include the induction of apoptosis (programmed cell death). nih.govnih.gov

Investigation of Cellular Mechanisms of Action (e.g., Cell Cycle Perturbation, Apoptosis Induction)

The anticancer potential of chromene-pyrrolidine and related heterocyclic compounds is often linked to their ability to interfere with fundamental cellular processes such as cell cycle progression and the induction of programmed cell death, known as apoptosis.

Research into a series of dihydropyrano[2,3-g]chromene derivatives demonstrated their capacity to inhibit the growth of K562 chronic myeloid leukemia cells. nih.gov One of the most potent compounds in the series, 4-Clpgc, exhibited a significant ability to induce apoptosis. nih.gov Treatment of K562 cells with this compound led to a dramatic increase in the apoptotic cell population, rising from 6.09% in control cells to 84.10% after 48 hours of treatment. nih.gov This apoptotic induction was associated with the upregulation of pro-apoptotic proteins like Bax and the tumor suppressor p53, and the downregulation of the anti-apoptotic protein BCL2. nih.gov

Similarly, studies on spiro-fused heterocyclic compounds containing a pyrrolidine-oxindole framework have shown significant cell-cycle perturbation in various cancer cell lines, including Jurkat, K-562, and HeLa. mdpi.com Certain compounds in this class caused a notable accumulation of cells in the SubG1 and G0/G1 phases of the cell cycle. For instance, after a 24-hour incubation, one compound increased the percentage of cells in the G0/G1 phase from 40.5% (in control samples) to 73.5%. mdpi.com This arrest in the cell cycle prevents cancer cells from proliferating. The total percentage of cells in the SubG1 and G0/G1 phases rose from 45.0% to as high as 77.5% after treatment with specific compounds. mdpi.com

Furthermore, investigations into andrographolide (B1667393) derivatives incorporating di-spiropyrrolizidino oxindole (B195798) moieties revealed that potent compounds induced cancer cell death through mechanisms including cell cycle arrest at the G1 phase and the induction of apoptosis via a ROS-dependent mitochondrial pathway. researchgate.net

The table below summarizes the effects of representative chromene and pyrrolidine-containing compounds on cell cycle distribution in K562 leukemia cells. mdpi.com

Compound/Control% Cells in SubG1% Cells in G0/G1% Cells in S Phase% Cells in G2/M
Control 4.5%40.5%31.9%23.1%
Compound 2 7.7%---
Compound 8 -73.5%-5.9%
Compound 17 --14.3%8.8%
Compound 18 --19.0%7.9%
Combined (2, 8, 17, 18) 4.5% -> 7.7%40.5% -> 73.5%31.9% -> 14.3-19.0%23.1% -> 5.9-8.8%

Data adapted from a study on K562 cells treated for 24 hours. mdpi.com Note: Not all values for all compounds were provided in the source material.

Enzyme Inhibition Studies (e.g., α-glucosidase, aromatase)

Chromene-pyrrolidine systems and their constituent heterocyclic moieties have been evaluated for their ability to inhibit various enzymes implicated in disease.

α-Glucosidase Inhibition: α-Glucosidase is a key enzyme in carbohydrate metabolism, and its inhibition is a therapeutic strategy for managing type 2 diabetes. Certain chromene derivatives have demonstrated notable α-glucosidase inhibitory activity. For example, chromone (B188151) derivatives isolated from the marine fungus Penicillium thomii Maire, exhibited significant inhibition of α-glucosidase, with some compounds being more active than the standard drug, acarbose. nih.gov Another study on essential oil extracted from Ageratum conyzoides led to the isolation of chromene derivatives, precocene-I and precocene-II. nih.gov Precocene-I, in particular, showed potent anti-diabetic activity with an IC₅₀ value of 0.26 mg/mL against α-glucosidase. nih.gov

Aromatase Inhibition: Aromatase, a cytochrome P450 enzyme, is responsible for converting androgens to estrogens. Its inhibition is a key strategy in the treatment of hormone-dependent breast cancer. Phytoestrogens like flavones and isoflavones, which contain a chromene-like core, are known competitive inhibitors of aromatase. nih.gov Synthetic efforts have also focused on creating novel non-steroidal aromatase inhibitors. For instance, aryl-substituted pyrrolizine and indolizine (B1195054) derivatives, which share structural similarities with the pyrrolidine scaffold, have been designed to fit the active site of human cytochrome P450 aromatase, with some compounds showing potent inhibition in the sub-micromolar range. nih.gov

The table below presents the α-glucosidase inhibitory activity of selected chromene derivatives.

CompoundSourceIC₅₀ Value
Precocene-I Ageratum conyzoides0.26 mg/mL
Chromone Derivatives (6-10) Penicillium thomii268 to 1017 µM
Acarbose (Positive Control) -1.3 mmol

Data adapted from studies on α-glucosidase inhibition. nih.govnih.gov

Structure-Activity Relationship (SAR) Analysis in Chromene-Pyrrolidine Systems

Structure-activity relationship (SAR) analysis is crucial for optimizing the biological activity of lead compounds. For chromene-pyrrolidine and related systems, SAR studies have provided insights into the structural features required for their anticancer and enzyme-inhibiting effects.

In the context of anticancer activity, the derivatization of the pyrrolidine ring has been shown to be a viable strategy. nih.gov A wide variety of synthetic pyrrolidine compounds with derivatizations such as spirooxindoles have shown significant anticancer activity with potentially fewer side effects. nih.gov The diverse substitution patterns on these molecules allow them to modulate various biological targets, leading to potent anti-proliferative activities. nih.gov

For chromene-based inhibitors of enzymes like BACE-1, SAR analysis has revealed that specific substitutions on the chroman ring can enhance potency and selectivity. acs.org For example, introducing meta-substituted aryl groups at the 6-position of the chroman ring improved the fit in the S3 pocket of the enzyme, significantly boosting potency. acs.org Furthermore, the stereochemistry of the molecule can be critical, with (R)-enantiomers often exhibiting greater activity than their (S)-counterparts. acs.org

In a series of chromene-containing sulfonamides designed as carbonic anhydrase inhibitors, SAR analysis showed that the position of substituents on the chromene ring significantly influenced inhibitory activity against different enzyme isoforms. mdpi.com For instance, a methyl group at position 7 of the 4H-chromen-4-one ring was found to be beneficial for inhibiting the hCA II isoform. mdpi.com

The synthesis of various benzo[h]chromeno[2,3-d]pyrimidine derivatives and subsequent structural modifications were performed to investigate their antitumor properties. nih.gov These studies help in understanding how changes in the chemical structure affect the biological activities of the compounds. nih.gov

Advanced Applications and Broader Academic Context

Role of 1-(2-Ethyl-2H-chromen-2-yl)pyrrolidine and Related Derivatives as Chemical Building Blocks in Multi-Step Syntheses

The pyrrolidine (B122466) ring is a prominent structural motif found in a wide array of natural products and synthetic compounds with significant biological activity. tandfonline.comresearchgate.netnih.gov Its prevalence in U.S. FDA-approved pharmaceuticals highlights its importance in medicinal chemistry. nih.gov The chromene-pyrrolidine scaffold, exemplified by this compound, serves as a valuable building block in the construction of complex molecular architectures. mdpi.comnih.govresearchgate.netnih.gov

The synthesis of derivatives based on this scaffold often involves multi-component reactions (MCRs), which are efficient processes that allow for the assembly of complex molecules in a single step from three or more reactants. tandfonline.comnih.gov These reactions are advantageous due to their high atom economy and reduced waste generation. tandfonline.com For instance, highly substituted spiro indenoquinoxaline pyrrolidine fused nitro-chromene derivatives have been synthesized with high efficiency through a multicomponent 1,3-dipolar cycloaddition reaction. tandfonline.com Similarly, the synthesis of pyrrolidine hybrids can be achieved via asymmetric three-component cyclization reactions. tandfonline.com

Table 1: Examples of Multi-Step Syntheses Involving Chromene-Pyrrolidine Scaffolds

Starting MaterialsReaction TypeProduct ScaffoldReference
Indenoquinoxalone, α-amino acids, 3-nitro-2H-chromene1,3-dipolar cycloadditionSpiro indenoquinoxaline pyrrolidine fused nitro-chromene tandfonline.com
(E)-3-benzylidene chroman-4-one, aldehyde, t-butyl 2-aminoacetateAsymmetric three-component cyclizationSpiro pyrrolidine hybrids tandfonline.com
tert-Butyldimethylsilyl ether, aromatic ketone, pyrrolidineIntramolecular cyclizationChroman acs.orgacs.org
Aminocoumarins, allyl bromideAllylation and Ring Closing Metathesis(2,5-dihydro-1H-pyrrol-1-yl)coumarins nih.gov

Exploration of Chromene-Pyrrolidine Derivatives as Organocatalysts in Asymmetric Transformations

The field of asymmetric organocatalysis, which utilizes small organic molecules to catalyze enantioselective reactions, has emerged as a powerful tool in modern organic synthesis. nih.govyoutube.com Pyrrolidine-based structures, particularly those derived from the amino acid proline, are among the most successful and widely used organocatalysts. nih.govmdpi.comyoutube.com These catalysts are capable of promoting a variety of transformations with high levels of stereocontrol. nih.govnih.gov

The catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides is a prominent method for the enantioselective synthesis of substituted pyrrolidines. mappingignorance.org This reaction can generate up to four new contiguous stereocenters with high stereo- and regioselectivity. mappingignorance.org The development of novel catalysts, including those based on chromene-pyrrolidine scaffolds, is crucial for expanding the scope and efficiency of these transformations. mappingignorance.org Researchers have demonstrated that the choice of metal catalyst (e.g., Cu(I) or Ag(I)) can influence the stereochemical outcome (exo or endo adducts) in such cycloadditions. mappingignorance.org

Furthermore, the design of novel spiro-pyrrolidine silyl (B83357) ether organocatalysts has been shown to be effective in asymmetric Michael addition reactions, leading to the construction of all-carbon quaternary centers with high enantioselectivity. rsc.org This highlights the potential for developing highly tailored chromene-pyrrolidine derivatives for specific asymmetric transformations.

Table 2: Asymmetric Reactions Catalyzed by Pyrrolidine-Based Organocatalysts

Reaction TypeCatalyst TypeKey FeatureReference
Aldol ReactionProline and its derivativesBifunctional catalyst activating both nucleophile and electrophile nih.govyoutube.comyoutube.com
1,3-Dipolar CycloadditionAzomethine ylides with metal catalystsFormation of multiple stereocenters with high control mappingignorance.org
Michael AdditionSpiro-pyrrolidine silyl ethersConstruction of all-carbon quaternary centers rsc.org
Nitro-Mannich/HydroaminationBifunctional organocatalyst and gold catalysisOne-pot cascade for trisubstituted pyrrolidines nih.gov
[3+2] CycloadditionTrimethylenemethane with palladium and phosphoramidite (B1245037) ligandsEnantioselective synthesis of pyrrolidines nih.gov

Development as Fluorescent Probes and Materials in Chemical Biology

Fluorescent probes are indispensable tools in chemical biology for visualizing and understanding complex biological processes at the molecular level. nih.gov The design of these probes often involves incorporating a fluorophore, a molecule that emits light upon excitation, with a recognition element that selectively interacts with a specific target.

Chromene derivatives are known to exhibit interesting photophysical properties, and their incorporation into a pyrrolidine scaffold can lead to the development of novel fluorescent materials. The synthesis of (2,5-dihydro-1H-pyrrol-1-yl)-2H-chromen-2-ones has been reported, and these compounds have been evaluated for their antioxidant properties. nih.gov While this study focused on their biological activity, the inherent fluorescence of the coumarin (B35378) (a type of chromenone) core suggests the potential for these and related structures to be explored as fluorescent probes.

The development of fluorescent sensors for biological metals is an active area of research. nih.gov By strategically modifying the chromene-pyrrolidine scaffold with chelating groups, it may be possible to create sensors that exhibit a change in their fluorescence properties upon binding to specific metal ions. This would enable the real-time monitoring of metal ion concentrations and fluxes within living cells.

Integration in Complex Bioactive Architectures

The chromene-pyrrolidine scaffold serves as a privileged structure that can be integrated into more complex bioactive architectures. mdpi.comnih.govresearchgate.netnih.gov A privileged structure is a molecular framework that is capable of binding to multiple biological targets, making it a valuable starting point for drug discovery. mdpi.com

The synthesis of complex molecules containing the chromene-pyrrolidine motif often involves multi-step sequences that build upon the core scaffold. For example, the synthesis of BACE-1 inhibitors, which are relevant to Alzheimer's disease research, has involved the construction of complex chromene-containing structures. acs.orgacs.org In some synthetic routes, pyrrolidine is used as a reagent to facilitate intramolecular cyclization, leading to the formation of a chroman ring system, a close relative of the chromene structure. acs.orgacs.org

The versatility of the pyrrolidine ring allows for its incorporation into a wide range of biologically active compounds, including anticancer, antibacterial, and central nervous system-active agents. nih.govresearchgate.netnih.gov By combining the favorable properties of the pyrrolidine ring with the unique features of the chromene moiety, medicinal chemists can design and synthesize novel bioactive molecules with potentially improved efficacy and selectivity.

Future Perspectives and Emerging Research Directions

Development of Novel and Sustainable Synthetic Pathways

The future synthesis of 1-(2-Ethyl-2H-chromen-2-yl)pyrrolidine and its derivatives will likely prioritize the development of more efficient, cost-effective, and environmentally friendly methods. Current synthetic strategies for chromene and pyrrolidine (B122466) derivatives often involve multi-step processes that may suffer from low yields and the use of hazardous reagents. rdd.edu.iqnih.gov Future research could focus on:

Green Chemistry Approaches: Employing principles of green chemistry will be crucial. This includes the use of greener solvents, catalysts, and reaction conditions. For instance, the use of water as a solvent or the application of microwave-assisted synthesis could significantly reduce the environmental impact.

Catalytic Systems: The development and application of novel catalysts, such as metal-organic frameworks (MOFs) or nanocatalysts, could lead to higher yields and selectivity. Research into enzymatic catalysis could also offer highly specific and sustainable synthetic routes.

Advanced Computational Design for Targeted Molecular Properties

Computational chemistry and molecular modeling are poised to play a pivotal role in accelerating the discovery and optimization of chromene-pyrrolidine conjugates. By predicting the physicochemical and biological properties of molecules before their actual synthesis, these tools can save significant time and resources. Future computational efforts could include:

Quantitative Structure-Activity Relationship (QSAR) Studies: Developing QSAR models can help in understanding the relationship between the chemical structure of this compound analogs and their biological activity. This can guide the design of new derivatives with enhanced potency and selectivity.

Molecular Docking Simulations: These simulations can predict the binding affinity and interaction patterns of the compound with various biological targets, such as enzymes and receptors. nih.gov This is particularly valuable for identifying potential therapeutic applications.

ADMET Prediction: In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is essential for the early-stage evaluation of drug candidates. This can help in identifying and mitigating potential liabilities before costly experimental studies.

Exploration of Undiscovered Biological Targets and Mechanistic Pathways

The chromene and pyrrolidine moieties are present in numerous biologically active compounds, suggesting that their combination in this compound could lead to novel pharmacological activities. nih.govnih.gov Future research should aim to:

High-Throughput Screening: Screening the compound against a wide range of biological targets using high-throughput screening (HTS) techniques could uncover unexpected therapeutic potentials.

Target Identification and Validation: Once a biological activity is identified, further studies will be needed to pinpoint the specific molecular target and validate its role in the observed effect. Techniques such as proteomics and genomics can be employed for this purpose.

Mechanistic Studies: Elucidating the precise mechanism of action at the molecular level is crucial for understanding the compound's biological effects and for its further development as a therapeutic agent.

Innovation in the Design of Next-Generation Chromene-Pyrrolidine Conjugates for Diverse Applications

Building upon the core structure of this compound, future research can explore the design of advanced conjugates with tailored properties for a variety of applications beyond medicine.

Drug Delivery Systems: The chromene-pyrrolidine scaffold could be functionalized to act as a carrier for other therapeutic agents, potentially improving their solubility, stability, and targeted delivery.

Molecular Probes and Sensors: By incorporating fluorescent or other reporter groups, derivatives of this compound could be developed as molecular probes for imaging and sensing specific biological molecules or processes.

Materials Science: The unique photophysical or electronic properties of novel chromene-pyrrolidine conjugates could be exploited in the development of new materials for applications in areas such as organic light-emitting diodes (OLEDs) or photovoltaics.

The exploration of this compound and its analogs holds significant promise for advancements in medicinal chemistry and materials science. A multidisciplinary approach that combines innovative synthetic chemistry, advanced computational modeling, and thorough biological evaluation will be key to unlocking the full potential of this intriguing class of molecules.

Q & A

Basic Research Questions

Q. What are the validated synthetic routes for 1-(2-Ethyl-2H-chromen-2-yl)pyrrolidine, and how can reaction conditions be optimized?

  • Methodological Answer : Start with nucleophilic substitution or ring-closing metathesis to couple pyrrolidine derivatives with chromene precursors. Optimize solvent polarity (e.g., DMF vs. THF) and temperature (80–120°C) to improve yield . Monitor reaction progress via TLC or HPLC, referencing purity standards like those in (e.g., >95% purity thresholds). Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical to isolate the target compound .

Q. Which spectroscopic techniques are most effective for characterizing this compound’s structure?

  • Methodological Answer : Use 1H^1H- and 13C^{13}C-NMR to confirm the pyrrolidine-chromene linkage, focusing on coupling constants (e.g., δ 2.5–3.5 ppm for ethyl groups). Mass spectrometry (HRMS or ESI-MS) validates molecular weight, while IR spectroscopy identifies functional groups (e.g., C-O-C in chromene). Cross-reference data with PubChem entries for analogous pyrrolidine derivatives (e.g., InChIKey patterns in ) .

Q. How can researchers assess the compound’s stability under varying storage conditions?

  • Methodological Answer : Conduct accelerated stability studies by exposing the compound to light, humidity (40–75% RH), and temperature (4°C, 25°C, 40°C) over 1–6 months. Monitor degradation via HPLC (retention time shifts) and quantify impurities using pharmacopeial guidelines (e.g., EP impurity thresholds in ) .

Advanced Research Questions

Q. What strategies resolve contradictions in reported bioactivity data for this compound?

  • Methodological Answer : Perform meta-analysis of existing studies to identify variables like assay type (e.g., cell-based vs. enzymatic) or solvent effects (DMSO vs. ethanol). Replicate experiments under controlled conditions (e.g., cell line consistency, ATP levels in viability assays). Apply statistical tools (ANOVA, p-value adjustments) to distinguish biological noise from true activity, as per ’s data analysis framework .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.